![molecular formula C11H14ClN3O2 B2382893 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1431962-79-6](/img/structure/B2382893.png)
1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride is an organic compound used in a wide range of scientific research applications. It is a member of the pyrazole family, which is composed of five-membered rings of nitrogen and carbon atoms. This compound has a molecular weight of 215.6 g/mol and a melting point of 212°C. It is a white crystalline solid with a slight odor. It is soluble in organic solvents, including methanol, ethanol, and acetone.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with hydrazine hydrate to form 1-(4-methoxyphenoxy)-3-hydrazinopropane. The final step involves the reaction of 1-(4-methoxyphenoxy)-3-hydrazinopropane with 4-chloro-1H-pyrazole to form the target compound, 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride.
Starting Materials
4-methoxyphenol, epichlorohydrin, hydrazine hydrate, 4-chloro-1H-pyrazole, hydrochloric acid, sodium hydroxide, diethyl ether, wate
Reaction
Step 1: 4-methoxyphenol is reacted with epichlorohydrin in the presence of sodium hydroxide and water to form 1-(4-methoxyphenoxy)-2,3-epoxypropane., Step 2: 1-(4-methoxyphenoxy)-2,3-epoxypropane is reacted with hydrazine hydrate in the presence of hydrochloric acid and diethyl ether to form 1-(4-methoxyphenoxy)-3-hydrazinopropane., Step 3: 1-(4-methoxyphenoxy)-3-hydrazinopropane is reacted with 4-chloro-1H-pyrazole in the presence of hydrochloric acid and diethyl ether to form 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as cyclic peptides, benzofurans, and quinolines. It has also been used as a ligand in the synthesis of metal complexes. In addition, it has been used as a catalyst in the synthesis of polymers, and as a substrate in the synthesis of DNA and RNA.
Wirkmechanismus
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride is believed to act as an inhibitor of enzymes, such as proteases, phosphatases, and kinases, which are involved in various biochemical pathways. It is thought to bind to the active site of the enzyme, thereby blocking its activity.
Biochemische Und Physiologische Effekte
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in various biochemical pathways, such as proteases, phosphatases, and kinases. In addition, it has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in organic solvents, such as methanol, ethanol, and acetone. In addition, it is relatively inexpensive and can be easily synthesized from readily available materials. However, it is important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
1-(4-Methoxyphenoxy)methyl-1H-pyrazol-4-amine hydrochloride has potential for use in a variety of scientific research applications. Future research should focus on exploring its potential as an inhibitor of enzymes involved in biochemical pathways, as well as its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. In addition, further research should be conducted to explore its potential as a ligand in the synthesis of metal complexes and as a substrate in the synthesis of DNA and RNA. Finally, research should be conducted to investigate the potential toxic effects of the compound and to develop methods for safely handling and storing it.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-15-10-2-4-11(5-3-10)16-8-14-7-9(12)6-13-14;/h2-7H,8,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWNAUGNLYQPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCN2C=C(C=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2382814.png)
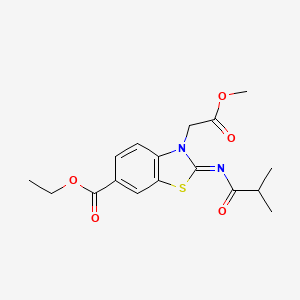
![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382816.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2382820.png)
![2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2382822.png)
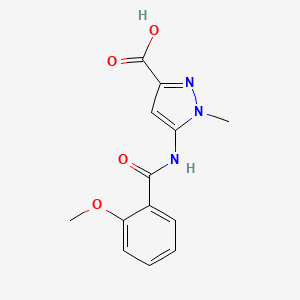
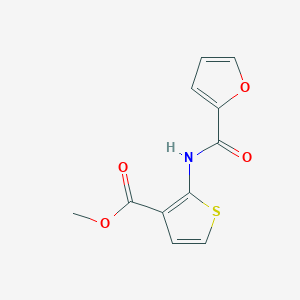
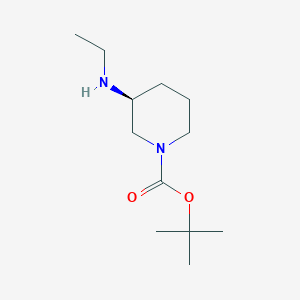
![1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2382829.png)
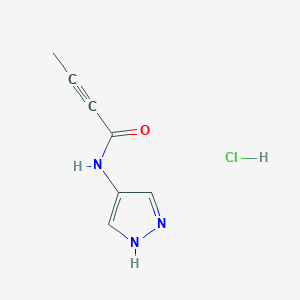
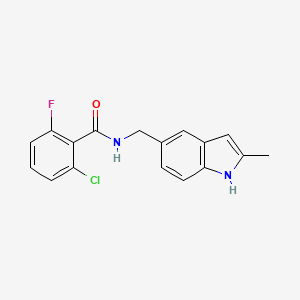
![3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2382832.png)
![6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382833.png)